REACTION_SMILES
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[C:19]([CH3:20])(=[O:21])[O:22][CH:23]1[CH2:24][CH:25]([O:40][CH:41]2[O:42][CH2:43][CH2:44][CH2:45][CH2:46]2)[CH:26]([CH:38]=[O:39])[CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][C:34](=[O:35])[O:36][CH3:37].[CH2:47]1[O:48][CH2:49][CH2:50][CH2:51]1.[F:1][C:2]([C:3]([CH2:4][P:5](=[O:6])([O:7][CH3:8])[O:9][CH3:10])=[O:11])([CH2:12][CH2:13][CH2:14][CH3:15])[F:16].[H-:17].[Na+:18]>>[F:1][C:2]([C:3]([CH:4]=[CH:38][CH:26]1[CH:25]([O:40][CH:41]2[O:42][CH2:43][CH2:44][CH2:45][CH2:46]2)[CH2:24][CH:23]([O:22][C:19]([CH3:20])=[O:21])[CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][C:34](=[O:35])[O:36][CH3:37])=[O:11])([CH2:12][CH2:13][CH2:14][CH3:15])[F:16]
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Name
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COC(=O)CCCCCCC1C(OC(C)=O)CC(OC2CCCCO2)C1C=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCCCCCC1C(OC(C)=O)CC(OC2CCCCO2)C1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(F)(F)C(=O)CP(=O)(OC)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCCCC(F)(F)C(=O)C=CC1C(OC2CCCCO2)CC(OC(C)=O)C1CCCCCCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |